Lamivudine
Description
Historical Context and Developmental Milestones of Lamivudine
The history of this compound is intertwined with the broader efforts to combat HIV/AIDS and chronic hepatitis B. Its introduction marked a key advancement in antiviral therapy.
Discovery and Initial Characterization
Racemic BCH-189, which includes this compound as its minus enantiomer, was developed in 1988 at McGill University and IAF BioChem International, Inc. laboratories. wikipedia.org The isolation of the minus enantiomer occurred in 1989. wikipedia.org Initial studies by Yung-Chi Cheng at Yale University focused on its toxicity. wikipedia.org It was discovered that the negative form of this compound, when used with zidovudine (B1683550) (AZT), not only reduced side effects but also increased the efficiency of inhibiting reverse transcriptase. wikipedia.org this compound was identified as being less toxic to mitochondrial DNA compared to other retroviral drugs. wikipedia.org In vitro studies assessed this compound's antiviral activity against HBV DNA-transfected cells, showing IC50 values ranging between 0.01 μM and 3.3 μM, depending on the duration of exposure, cell system, and protocol used. mdpi.com
Early Clinical Development and Trials
Early in its clinical development, when HIV infection was primarily treated with first-generation NRTI monotherapy like ZDV, ddI, ddC, or d4T, the limited success of this approach spurred the investigation of two-drug combinations. nih.govresearchgate.net Trials combining ZDV with ddC or ddI were among the first to show that using two NRTIs concurrently or alternately was superior to ZDV alone. nih.govresearchgate.net this compound was evaluated in clinical studies both as a monotherapy and in combination with ZDV. nih.govresearchgate.net The first randomized controlled trials assessing this compound's efficacy were the NUCA 3001 and NUCA 3002 studies in North America and the NUCB 3001 and NUCB 3002 studies in Europe, conducted between 1993 and 1994. nih.govresearchgate.net These trials compared the combination of this compound and ZDV with ZDV monotherapy and ZDV combined with ddC, using the change in CD4+ cell counts as the primary endpoint and plasma viral load reduction as an exploratory endpoint. nih.govresearchgate.net Results at 52 weeks indicated increased CD4+ cell counts in the combination treatment groups. nih.gov this compound received approval from the US Food and Drug Administration (FDA) in November 1995 for use with zidovudine (AZT). wikipedia.org It was subsequently approved for hepatitis B virus (HBV) infection in 1998. nih.gov this compound has been evaluated in over 50 clinical studies registered on ClinicalTrials.gov, involving more than 25,000 patients. nih.gov
Academic Significance and Research Trajectory of this compound
This compound's impact extends beyond its clinical use, significantly influencing academic research on antiviral therapies and viral resistance.
Evolution of Research Focus
Initially, research on this compound focused on its efficacy as a single agent and in combination with other early antiretrovirals like zidovudine for HIV treatment. The understanding of HIV and antiretroviral drugs evolved, leading researchers to focus on developing more convenient and tolerable treatment regimens, including fixed-dose combination pills. mdpi.com Research also explored this compound's activity against hepatitis B virus, leading to its approval for chronic hepatitis B. The emergence of viral resistance, particularly the M184V/I mutation in HIV reverse transcriptase and YMDD mutations in HBV polymerase, became a significant area of research. mdpi.comwikipedia.orgnih.govnih.gov Studies investigated the mechanisms of resistance and strategies to overcome it, including the use of this compound in combination with newer drugs. mdpi.commedscape.com The evolution of research has also included examining this compound's role in preventing mother-to-child HIV transmission and its pharmacokinetic properties in different populations, such as children. nih.govresearchgate.netoup.comnih.gov
Current Paradigms in this compound Research
Current research paradigms involving this compound include its continued evaluation in innovative treatment strategies for HIV, such as single-tablet regimens and two-drug regimens aimed at reducing drug exposure and complexity while maintaining efficacy. nih.govresearchgate.netmdpi.comimmunologyresearchjournal.comviivhealthcare.com Studies like the GEMINI trials have investigated the non-inferiority of dual therapy with dolutegravir (B560016) and this compound compared to standard three-drug regimens in treatment-naive HIV patients. mdpi.comnih.govgsk.com Research also focuses on the long-term outcomes of this compound-containing regimens, including their impact on viral suppression, immunological function, and the potential for drug resistance, particularly in specific populations like older patients. mdpi.comoup.com Furthermore, emerging research is exploring potential novel applications for this compound, such as its potential in treating Alzheimer's disease by targeting activated retrotransposons. biggsinstitute.orguthscsa.educlinicaltrialsarena.com
Here is a table summarizing some key research findings related to this compound:
| Study/Finding | Key Result | Reference |
| Early trials (NUCA 3001, NUCA 3002, NUCB 3001, NUCB 3002) | Increased CD4+ cell counts in this compound + ZDV combination therapy compared to monotherapy. | nih.govresearchgate.net |
| This compound monotherapy in antiretroviral-naive or treatment-experienced persons with M184V mutation | Provided a 0.5- and 0.6-log10 suppression of plasma HIV-1 RNA levels, respectively. oup.com | oup.com |
| GEMINI-1 and GEMINI-2 trials (48 weeks) | Dolutegravir plus this compound dual therapy demonstrated non-inferior efficacy compared to a three-drug regimen in treatment-naive adults. | mdpi.comnih.govgsk.com |
| Prospective study on this compound resistance in chronic hepatitis B | Annualized incidence rate for viral polymerase mutations was 22%. High viral load at inclusion was an independent risk factor. | nih.gov |
| Pilot study on this compound for Alzheimer's disease (6 months) | Significant improvement in neurodegeneration markers and reduction in inflammation in participants with mild cognitive impairment. | biggsinstitute.orguthscsa.educlinicaltrialsarena.com |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023194 | |
| Record name | Lamivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.3X10-16 mm Hg @ 25 °C /Estimated/ | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from boiling ethanol | |
CAS No. |
134678-17-4 | |
| Record name | Lamivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamivudine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lamivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAMIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162 °C, 160 - 162 °C | |
| Record name | Lamivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00709 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAMIVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lamivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Biochemical Mechanisms of Action of Lamivudine
Lamivudine as a Dideoxynucleoside Cytosine Analog
This compound, chemically known as 2',3'-dideoxy-3'-thiacytidine (3TC), is a synthetic analog of the naturally occurring nucleoside, cytidine (B196190). nih.gov As a dideoxynucleoside, its structure is characterized by the absence of a hydroxyl group at the 3' position of the pentose (B10789219) sugar ring, a feature that is pivotal to its mechanism of action. drugbank.comwikipedia.org This structural modification allows this compound to act as a competitive substrate for viral reverse transcriptase enzymes. wikipedia.org Specifically, this compound is the L-(-)-enantiomer, which displays greater antiviral potency and reduced cytotoxicity compared to its D-enantiomer counterpart. nih.gov
Intracellular Phosphorylation and Active Metabolite Formation
For this compound to exert its antiviral effect, it must first be activated within the host cell through a process of intracellular phosphorylation. drugbank.comnih.govnih.gov This multi-step enzymatic conversion is essential for the formation of its active triphosphate metabolite.
Once inside the cell, this compound undergoes sequential phosphorylation by host cell kinases. clinpgx.org The initial phosphorylation to this compound monophosphate is followed by further phosphorylation to the diphosphate (B83284) and ultimately to the active moiety, this compound triphosphate (3TC-TP or L-TP). drugbank.comnih.govnih.gov This active form is a structural mimic of the natural deoxycytidine triphosphate (dCTP). patsnap.com The synthesis of 3TC-TP is a critical step, as this is the metabolite that directly interacts with and inhibits the viral polymerases. drugbank.compatsnap.comyoutube.com
The first step in the intracellular activation of this compound is its conversion to this compound monophosphate (3TC-MP or L-MP). nih.govnih.gov This initial phosphorylation is a crucial prerequisite for the subsequent formation of the active triphosphate form. Both the monophosphate and triphosphate forms of this compound are involved in the inhibition of viral DNA synthesis. nih.govnih.gov
Inhibition of Viral Polymerases
The primary mechanism of this compound's antiviral activity is the inhibition of viral polymerases, specifically the reverse transcriptase of HIV and the DNA polymerase of HBV. drugbank.comwikipedia.org
The active metabolite, this compound triphosphate, is incorporated into the growing viral DNA chain by the viral reverse transcriptase. drugbank.comwikipedia.org Because this compound lacks the 3'-hydroxyl group necessary for the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide, its incorporation results in the immediate termination of DNA chain elongation. wikipedia.orgpatsnap.com This premature chain termination effectively halts the replication of the viral genome. drugbank.com
This compound triphosphate acts as a competitive inhibitor of the HIV reverse transcriptase. drugbank.comwikipedia.org It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the enzyme. patsnap.com Due to its structural similarity, the HIV reverse transcriptase incorporates 3TC-TP into the nascent viral DNA strand. drugbank.comyoutube.com This competitive inhibition reduces the rate of viral DNA synthesis and is a key component of this compound's anti-HIV efficacy. nih.gov
| Metabolite | Abbreviation | Role |
| This compound Triphosphate | 3TC-TP / L-TP | Active metabolite, competitive inhibitor of reverse transcriptase, DNA chain terminator. |
| This compound Monophosphate | 3TC-MP / L-MP | Intermediate in the formation of the active triphosphate metabolite. |
| Deoxycytidine Triphosphate | dCTP | Natural substrate for reverse transcriptase. |
| Enzyme | Function in Viral Replication | Interaction with this compound |
| HIV Reverse Transcriptase | Synthesizes viral DNA from an RNA template. | Competitively inhibited by this compound triphosphate, leading to incorporation and chain termination. |
| HBV DNA Polymerase | Synthesizes viral DNA from an RNA template. | Inhibited by this compound triphosphate, leading to chain termination. |
Reverse Transcriptase DNA Chain Termination
Inhibition of Hepatitis B Virus Polymerase
This compound is a synthetic nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form (this compound triphosphate or L-TP), acts as a potent inhibitor of the hepatitis B virus (HBV) polymerase. nih.govyoutube.com This viral enzyme, which functions as a reverse transcriptase, is essential for the replication of the HBV genome. patsnap.comnih.gov The mechanism of inhibition involves a dual action. nih.gov
Firstly, this compound triphosphate competitively inhibits the HBV polymerase. patsnap.comnih.gov It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of the polymerase. patsnap.comnih.gov By binding to the enzyme, it obstructs the incorporation of the natural nucleotide required for viral DNA synthesis. patsnap.comscbt.com This competitive inhibition disrupts the normal process of both RNA-dependent and DNA-dependent DNA synthesis stages of HBV replication. nih.gov The principal target of this action is the YMDD (tyrosine-methionine-aspartate-aspartate) catalytic motif located in domain C of the polymerase molecule. nih.gov
Secondly, once incorporated into the nascent viral DNA strand, this compound acts as a chain terminator, which is a critical aspect of its antiviral activity. youtube.comnih.govnih.gov This incorporation effectively halts the elongation of the viral DNA, preventing the completion of the replication cycle and thereby suppressing viral proliferation. patsnap.comnih.gov
Lack of 3'-OH Group and DNA Chain Elongation Prevention
The primary mechanism by which this compound terminates viral DNA synthesis is due to its distinct molecular structure. patsnap.comnewdrugapprovals.org this compound is a dideoxynucleoside analog, specifically 2',3'-dideoxy-3'-thiacytidine. nih.gov A crucial feature of this structure is the absence of a hydroxyl group at the 3' position of its sugar ring. patsnap.comnewdrugapprovals.orgresearchgate.net
In normal DNA synthesis, the 3'-hydroxyl group of the last incorporated nucleotide is essential for forming a 5' to 3' phosphodiester bond with the incoming deoxynucleoside triphosphate. patsnap.comnewdrugapprovals.org This bond is what allows the DNA chain to elongate. newdrugapprovals.org When this compound triphosphate is incorporated into the growing viral DNA chain by the HBV polymerase, its lack of a 3'-OH group makes the formation of this subsequent phosphodiester linkage impossible. patsnap.comnewdrugapprovals.org This results in the immediate and irreversible cessation of DNA chain elongation, a process known as chain termination. youtube.compatsnap.comnewdrugapprovals.org This termination prevents the successful replication of the viral genome. patsnap.com
Pharmacological Investigations of Lamivudine
Pharmacokinetics Research
Absorption and Bioavailability Studies
Lamivudine is characterized by rapid absorption following oral administration. nih.gov In adults, peak serum concentrations (Cmax) are typically reached within 0.5 to 1.5 hours post-dose. nih.govdrugbank.com The absolute bioavailability of this compound is well-documented, with studies showing a mean of approximately 82% to 86% for tablets in adults. nih.govdrugbank.comfda.gov In pediatric patients, the absolute bioavailability is lower, at around 68%. nih.govdrugbank.com
The oral solution formulation of this compound has been shown to have equitable bioavailability to the tablet form in adults. drugbank.com However, in children, the oral solution's bioavailability is approximately 40% lower than the tablet formulation. drugbank.com The administration of this compound with food slows the rate of absorption, but it does not significantly alter the systemic exposure (Area Under the Curve - AUC). nih.govdrugbank.com
Table 1: Bioavailability of this compound
| Patient Population | Dosage Form | Absolute Bioavailability (Mean ± SD) | Reference |
|---|---|---|---|
| Adults | 150 mg Tablet | 86% ± 16% | drugbank.comfda.gov |
| Adults | Oral Solution | 87% ± 13% | drugbank.com |
| Children | Tablet/Solution | 68% | nih.govdrugbank.com |
Distribution Profile
This compound distributes widely throughout the body. Following intravenous administration, the mean apparent volume of distribution (Vd) is approximately 1.3 L/kg. nih.govdrugbank.com This indicates extensive distribution into extravascular spaces and total body fluid. drugbank.com this compound exhibits low binding to plasma proteins, with less than 36% of the drug being bound. drugbank.comjscimedcentral.com
The penetration of this compound into the cerebrospinal fluid (CSF) is generally considered to be limited, particularly in adults. drugbank.com Studies measuring CSF concentrations 2 to 4 hours after dosing have found the ratio of CSF to serum concentrations to be between 4% and 8% in adults. nih.gov In children, penetration appears to be slightly higher, with CSF to serum ratios ranging from 9% to 17%. nih.gov One study in pediatric patients reported a median CSF to serum ratio of 0.12 at 2 to 4 hours post-dose. asm.org
Table 2: this compound Penetration into Cerebrospinal Fluid (CSF)
| Patient Population | CSF to Serum Concentration Ratio (%) | Time of Measurement Post-Dose (hours) | Reference |
|---|---|---|---|
| Adults | 4 - 8 | 2 - 4 | nih.gov |
| Children | 9 - 17 | 2 - 4 | nih.gov |
| Children | 12 (median) | 2 - 4 | asm.org |
Research confirms that this compound readily crosses the placenta. nih.govdrugbank.comjscimedcentral.com Comparable concentrations of the drug have been observed in maternal serum, amniotic fluid, umbilical cord blood, and neonatal serum, indicating free diffusion across the placental barrier. nih.gov
This compound is also secreted into breast milk. nih.govdrugbank.com Studies have shown that the drug can accumulate in breast milk, with milk-to-plasma (M:P) ratios varying depending on the timing of measurement. oup.com One study reported an M:P ratio based on the area under the curve (AUC) over 12 hours (AUC0–12) of 0.95, while the ratio for the subsequent period (AUC12–20) was significantly higher at 3.04. oup.com Another analysis described a milk-to-plasma ratio of 1.77. nih.gov Despite this transfer, the daily dose of this compound ingested by a breastfeeding infant is estimated to be a small percentage of the standard maternal dose. nih.gove-lactancia.org
Metabolism and Excretion Pathways
The primary route of elimination for this compound is renal excretion of the unchanged drug. drugbank.com Approximately 70% of an oral dose is cleared by the kidneys through active organic cationic secretion. drugbank.comclinpgx.orgacs.org Hepatic metabolism represents a minor elimination pathway for this compound. nih.govdrugbank.comyoutube.com The drug is not significantly metabolized by the cytochrome P450 enzyme system. drugbank.comacs.org The elimination half-life in adults with normal renal function is approximately 5 to 7 hours. nih.govdrugbank.com
The main metabolite of this compound is the trans-sulfoxide metabolite, which is pharmacologically inactive. nih.govnih.gov In individuals with normal renal function, this metabolite accounts for a small fraction of the administered dose. nih.gov Approximately 5% to 10% of a dose is excreted in the urine as the trans-sulfoxide metabolite. drugbank.comclinpgx.orgacs.org Studies have reported a mean excretion of 5.2% (± 1.4%) of the dose as this metabolite in urine. drugbank.com
Renal Clearance Mechanisms
The primary route of elimination for this compound is renal excretion, with the majority of the drug being removed from the body unchanged in the urine. nih.govdrugbank.comyoutube.com Approximately 70% of an administered dose of this compound is eliminated unchanged in the urine over a 24-hour period. nih.govnih.gov This process is mediated through active organic cationic secretion in the renal tubules. drugbank.comyoutube.com
Pharmacokinetic studies have demonstrated a clear and direct linear relationship between this compound's renal clearance (CLR) and oral clearance (CLO) with creatinine (B1669602) clearance (CLCR). asm.orgresearchgate.net This indicates that as renal function declines, so does the ability of the kidneys to clear this compound from the bloodstream. asm.org In individuals with normal renal function, renal clearance of this compound is approximately 199.7 ± 56.9 mL/min. youtube.com However, this rate decreases proportionally with a decline in creatinine clearance. nih.gov
A smaller fraction of this compound, around 5-10%, is metabolized into an inactive trans-sulfoxide metabolite, which is also excreted in the urine. nih.govnih.gov The formation of this metabolite becomes more significant as renal function declines, offsetting the reduced renal elimination of the parent drug. nih.gov
Population Pharmacokinetic Studies
Population pharmacokinetic analyses have been instrumental in characterizing the disposition of this compound in various patient populations. These studies generally describe this compound's pharmacokinetics using a one or two-compartment model with first-order absorption. nih.govtandfonline.com
A study involving 394 HIV-infected patients estimated the population oral clearance (CL/F) of this compound to be 25.1 liters/hour and the volume of distribution (V/F) to be 128 liters. nih.govnih.gov Another analysis of 244 patients reported a typical apparent clearance of 29.7 L/h. nih.gov In a study focused on Chinese HIV-infected adults, a two-compartment model best described the data, with a typical population estimate for apparent clearance of 28.3 L/h. tandfonline.com
Key covariates influencing this compound clearance have been identified in these studies. Creatinine clearance and body weight are significant predictors of this compound's oral clearance. nih.govtandfonline.comnih.gov As renal function decreases, so does the clearance of this compound. nih.gov
Interactive Data Table: Population Pharmacokinetic Parameters of this compound
| Parameter | Population | Value | Model |
| Oral Clearance (CL/F) | HIV-infected adults | 25.1 L/h | One-compartment |
| Volume of Distribution (V/F) | HIV-infected adults | 128 L | One-compartment |
| Apparent Clearance (CL/F) | Adult patients (18-79 years) | 29.7 L/h | Two-compartment |
| Apparent Clearance (CL/F) | Chinese HIV-infected adults | 28.3 L/h | Two-compartment |
Pharmacokinetics in Pediatric Populations
The pharmacokinetics of this compound in pediatric patients are dynamic and influenced by the maturation of renal function, age, and body weight. nih.govnih.gov The apparent clearance of this compound in neonates is significantly lower than in older children and adults, necessitating age- and weight-based dosing adjustments. nih.govasm.org
A population pharmacokinetic analysis of infants showed that the apparent clearance of this compound was 0.25 liter/h/kg at birth, doubling by 28 days of age. asm.org This maturation of clearance is a critical factor in determining appropriate dosing for newborns. nih.govasm.org Another comprehensive study combining data from seven pediatric clinical trials confirmed that age is an independent predictor of apparent clearance, with clearance more than doubling from birth to adolescence. nih.govduke.edu
Simulations based on pharmacokinetic models have been used to establish dosing recommendations that aim to achieve this compound exposures in children comparable to those in adults. nih.gov These simulations suggest a graduated dosing scheme based on age and body weight, reflecting the developmental changes in drug clearance. nih.gov For instance, one study proposed a dose of 4 mg/kg/day from birth to 8 weeks, incrementally increasing to 300 mg/day for children weighing over 35 kg. nih.gov
Pharmacokinetics in Specific Patient Cohorts (e.g., Renal Impairment)
Renal impairment profoundly affects the pharmacokinetics of this compound due to its primary elimination pathway through the kidneys. asm.orgresearchgate.net In patients with decreased renal function, the clearance of this compound is significantly reduced, leading to increased drug exposure. nih.govasm.org
Studies have consistently shown that as creatinine clearance decreases, the peak plasma concentration (Cmax) and the terminal half-life of this compound increase. asm.org One study reported the following geometric mean Cmax values for a 300 mg oral dose: 2,524 ng/ml in patients with normal renal function, 3,538 ng/ml in those with moderate renal impairment, and 5,684 ng/ml in individuals with severe renal impairment. asm.org The terminal half-life also increased from 11.5 hours in the normal renal function group to 20.7 hours in the severely impaired group. asm.org
The area under the serum concentration-time curve (AUC), a measure of total drug exposure, is substantially larger in patients with renal impairment compared to those with normal renal function. asm.orgasm.org This increased exposure necessitates dose adjustments to avoid potential toxicities. nih.govnih.gov Pharmacokinetic modeling suggests that patients with mild renal impairment may require a dose reduction to achieve exposures similar to those in patients with normal renal function. nih.gov For patients with severe renal impairment, including those on hemodialysis, significant dose reductions are recommended to match the serum exposure of standard doses in individuals with normal kidney function. asm.org
Interactive Data Table: Effect of Renal Impairment on this compound Pharmacokinetics
| Renal Function | Creatinine Clearance | Geometric Mean Cmax (ng/ml) | Geometric Mean Terminal Half-life (h) |
| Normal | >60 ml/min | 2,524 | 11.5 |
| Moderate Impairment | 10 to 40 ml/min | 3,538 | 14.1 |
| Severe Impairment | <10 ml/min | 5,684 | 20.7 |
Pharmacodynamics Research
Relationship Between Concentration and Viral Load Reduction
The relationship between this compound concentration and viral load reduction is complex, particularly in the context of monotherapy and the development of viral resistance. Initial studies of this compound monotherapy demonstrated a significant reduction in HIV-1 RNA, with a decrease of approximately 1.3 logs within the first 2-4 weeks of treatment. nih.gov
Despite the high-level phenotypic resistance conferred by the M184V mutation, there is evidence to suggest that continuing this compound therapy provides a partial and persistent antiviral effect. oup.com Studies where this compound was withdrawn from the treatment regimen of patients with the M184V mutation showed a notable increase in plasma HIV-1 RNA levels. oup.com The reintroduction of this compound in some of these patients led to a decrease in viral load back to baseline levels, suggesting a residual suppressive effect of the drug even against resistant virus. oup.com A 0.5-log10 decrease in plasma HIV-1 RNA levels is associated with a significant reduction in the risk of clinical disease progression. oup.com
Intracellular Pharmacodynamics of this compound Triphosphate
This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. drugbank.comnih.govclinpgx.org Inside the cell, it is metabolized by intracellular kinases to its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP). youtube.comnih.govclinpgx.org
The mechanism of action of 3TC-TP is twofold. Firstly, it acts as a competitive inhibitor of the viral reverse transcriptase enzyme. drugbank.comnih.gov 3TC-TP competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain. clinpgx.org Secondly, once incorporated, 3TC-TP acts as a chain terminator of DNA synthesis. drugbank.comyoutube.com This is because this compound lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby halting further elongation of the DNA strand. drugbank.com
Studies have investigated the intracellular concentrations of this compound and its phosphorylated metabolites. One study found that intracellular levels of 3TC monophosphate, diphosphate (B83284), and triphosphate were significantly lower in individuals with HIV compared to HIV-negative individuals. natap.org Despite this, the plasma concentrations of this compound were significantly higher in the HIV-positive group. natap.org The intracellular half-life of 3TC-TP is considerably longer than the plasma half-life of the parent drug, which has implications for its sustained antiviral effect. hiv.gov
Virological Research and Resistance Mechanisms
Mechanisms of Viral Resistance to Lamivudine
This compound, a potent nucleoside reverse transcriptase inhibitor, has been a cornerstone in the treatment of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, its efficacy can be compromised by the emergence of drug-resistant viral strains. The mechanisms of resistance in both viruses, while targeting the same viral enzyme, involve distinct genetic mutations that impact viral susceptibility and replication.
The primary mechanism of HIV-1 resistance to this compound is the selection of mutations at codon 184 of the reverse transcriptase (RT) gene. nih.gov The most common substitutions are from methionine to either valine (M184V) or isoleucine (M184I). pnas.orgdirectivepublications.org The M184V mutation is particularly notable as it confers a high level of resistance to this compound, reducing its susceptibility by over 100-fold. jwatch.org It can also confer low-level resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir (B1662851). nih.govoup.com The development of the M184V mutation is a rapid process observed both in laboratory settings and in patients undergoing treatment with this compound. nih.govnih.gov
The M184V/I mutations significantly reduce the susceptibility of HIV-1 to this compound. jwatch.org This is due to steric hindrance caused by the altered amino acid at position 184, which affects the binding of the this compound triphosphate to the active site of the reverse transcriptase enzyme. pnas.org
While conferring drug resistance, the M184V mutation comes at a cost to the virus in terms of its replication fitness. jwatch.orgasm.org Viruses harboring this mutation exhibit a decreased replicative capacity compared to the wild-type virus. nih.govresearchgate.net This reduction in fitness is attributed to several factors, including decreased processivity of the reverse transcriptase enzyme and impaired initiation of reverse transcription. nih.govnih.govresearchgate.net This fitness cost is a significant factor in the clinical management of this compound resistance. nih.gov Interestingly, the M184V mutation can increase the susceptibility of the virus to other NRTIs like tenofovir (B777) and zidovudine (B1683550), a phenomenon known as hypersusceptibility. jwatch.org
Table 1: Impact of M184V Mutation on HIV-1
| Characteristic | Impact of M184V Mutation |
|---|---|
| This compound Susceptibility | >100-fold decrease jwatch.org |
| Replication Fitness | Decreased compared to wild-type virus jwatch.orgnih.govresearchgate.net |
| Reverse Transcriptase Processivity | Reduced nih.govresearchgate.net |
| Susceptibility to Zidovudine/Tenofovir | Increased (Hypersusceptibility) jwatch.org |
The M184V mutation emerges rapidly in the presence of this compound, often becoming the dominant viral species in patients experiencing virological failure on a this compound-containing regimen. nih.govplos.org Initially, the M184I mutation may appear, which is subsequently and rapidly replaced by the M184V variant. pnas.orgplos.org
Due to the associated fitness cost, the M184V mutation is not stable in the absence of this compound pressure. nih.gov If this compound is discontinued (B1498344), the wild-type virus, being more replication-competent, will typically outcompete the M184V mutant, leading to a reversion to a wild-type viral population. asm.orgnih.govoup.com The persistence of the M184V mutation in proviral DNA has been linked to the duration of viral replication while on this compound therapy. mdpi.com
Resistance to this compound in Hepatitis B Virus (HBV) is primarily associated with mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the viral polymerase/reverse transcriptase. researchgate.net These mutations arise due to the high replication rate of HBV and the lack of proofreading activity of its polymerase. researchgate.net
The most frequently observed mutations in the YMDD motif are at codon 204, where methionine (M) is replaced by either valine (V) (rtM204V) or isoleucine (I) (rtM204I). nih.govcore.ac.uk The rtM204V mutation often occurs in conjunction with a compensatory mutation, rtL180M, which involves a change from leucine (B10760876) (L) to methionine (M) at codon 180. nih.govnih.gov The rtM204I mutation can occur alone. nih.gov
The primary resistance mutations in the YMDD motif lead to a reduced replication efficiency of the HBV virus. nih.gov However, the rtL180M compensatory mutation can partially restore the replication capacity of the rtM204V mutant. nih.govcore.ac.uk Other less common mutations associated with this compound resistance include rtA181T/V and rtV173L. nih.govmdpi.com
Table 2: Common this compound Resistance Mutations in HBV
| Mutation | Location | Common Co-mutation | Impact on Replication Fitness |
|---|---|---|---|
| rtM204V | YMDD motif | rtL180M nih.gov | Reduced, but partially restored by rtL180M nih.gov |
| rtM204I | YMDD motif | None (can occur alone) nih.gov | Reduced core.ac.uk |
| rtL180M | B domain | rtM204V nih.gov | Compensatory, restores replication fitness nih.gov |
| rtV173L | B domain | rtL180M + rtM204V mdpi.com | Compensatory, restores replication fitness nih.gov |
The incidence of this compound resistance in patients with chronic hepatitis B increases with the duration of therapy. nih.gov After one year of treatment, the incidence of resistance is reported to be between 14% and 32%. nih.govnih.gov This rate increases to approximately 38% after two years and can reach as high as 76% after three years of continuous treatment. nih.gov
Several factors have been identified that influence the development of this compound resistance. High baseline HBV DNA levels are a significant predictor of an increased risk of developing resistance. nih.gov Additionally, in HIV/HBV co-infected individuals, antiretroviral therapy that includes this compound as the only agent active against HBV has been shown to be a major factor associated with the development of drug-resistant HBV mutations. mdpi.comkarger.com The presence of HBeAg, a marker of active viral replication, has also been associated with a higher likelihood of resistance development. karger.com
HBV Resistance: YMDD Motif Mutations
Strategies to Combat Resistance
The emergence of drug-resistant strains of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) poses a significant challenge to the long-term efficacy of this compound therapy. To address this, several strategies have been developed and implemented, focusing on combination therapy, understanding the role of continued treatment in the presence of resistance, and the development of new antiviral agents.
To mitigate the development of resistance, this compound is now predominantly used as part of a combination antiretroviral therapy (cART) for HIV and in combination with other antivirals for HBV. nih.govaidsmap.com The rationale behind this approach is to use multiple drugs with different mechanisms of action to suppress viral replication more effectively, thereby reducing the likelihood of resistant mutations emerging. nih.gov
For HIV-1, this compound is frequently co-formulated with other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine or abacavir. aidsmap.com More recent single-tablet regimens combine this compound with drugs from other classes, such as the integrase inhibitor dolutegravir (B560016). nih.govyoutube.com This dual-therapy approach has demonstrated comparable efficacy to regimens containing three or four drugs for treatment-naïve adults. nih.gov In the context of HIV/HBV co-infection, guidelines recommend a regimen that includes tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF) along with either this compound or emtricitabine (B123318) as the NRTI backbone. nih.govhiv.gov Using this compound as the sole agent against HBV in co-infected individuals is strongly discouraged due to the high risk of developing resistance. aidsmap.comfrontiersin.org
Research has shown that combination therapy significantly improves virological suppression and reduces the incidence of resistance. For instance, in this compound-experienced HIV/HBV co-infected patients, those receiving combination therapy with TDF and either this compound or emtricitabine were more likely to have undetectable HBV DNA compared to those on monotherapy. nih.gov
Table 1: HBV DNA Suppression in HIV/HBV Co-infected Patients on Different Antiviral Regimens
| Antiviral Regimen | Percentage of Patients with Undetectable HBV DNA |
| TDF + this compound/Emtricitabine | 54% |
| This compound or Emtricitabine Monotherapy | 34% |
| TDF Monotherapy | 12% |
| Data derived from a cross-sectional study of 122 HIV-HBV co-infected individuals with prior this compound exposure. nih.gov |
The primary mutation associated with this compound resistance in both HIV and HBV is the M184V substitution in the reverse transcriptase enzyme. aidsmap.comnih.gov Interestingly, clinical observations suggest a benefit to continuing this compound treatment even after the M184V mutation has been detected. nih.gov This is because the M184V mutation, while conferring resistance to this compound, also reduces the replication fitness of the virus. aidsmap.comnih.gov
The continued presence of the M184V mutation has been associated with a reduced rate of change in the viral sequence. nih.gov Furthermore, this mutation can increase the susceptibility of the virus to other NRTIs like tenofovir and zidovudine. nih.gov Some in vitro evidence also suggests that the M184V mutation may delay or prevent the emergence of resistance to other antiretroviral drugs. nih.gov Therefore, in certain clinical scenarios, this compound may be continued as part of a salvage regimen to maintain the less fit, M184V-mutated viral population.
A study tracking the persistence of the M184V mutation in the HIV reservoir of virally suppressed individuals found that the mutation could be detected in the DNA of blood cells for at least 12 years in about one-third of people. aidsmap.com The continuation of this compound or emtricitabine in the treatment regimen did not significantly affect the detectability of the M184V mutation in proviral DNA. aidsmap.com
The ongoing challenge of drug resistance has spurred the development of new antiviral agents with activity against this compound-resistant strains of HIV and HBV. For HBV, drugs with a high barrier to resistance, such as entecavir (B133710) and tenofovir, are recommended for patients with this compound-resistant virus. mdpi.comamegroups.org Entecavir is effective against this compound-resistant HBV strains. acs.org In cases of this compound or telbivudine (B1682739) resistance, switching to tenofovir monotherapy has been shown to be effective. amegroups.org
In the field of HIV, several novel classes of antiretroviral drugs are in development that show promise against multi-drug resistant virus, including strains with the M184V mutation. nih.gov These include:
Capsid inhibitors , such as Lenacapavir, which interfere with the HIV capsid, a protein shell that protects the virus's genetic material. nih.gov
Maturation inhibitors , which block the final steps of HIV maturation, resulting in the production of non-infectious virus particles. nih.gov
Nucleoside reverse transcriptase translocation inhibitors (NRTTIs) , like Islatravir, which have a dual mechanism of action, inhibiting translocation and causing chain termination. nih.govnatap.org In vitro studies have shown Islatravir to have significantly higher inhibitory quotients for NRTI-resistant HIV subtypes compared to this compound. nih.gov
Attachment inhibitors , such as Fostemsavir, which bind to the viral envelope protein gp120 and prevent HIV from entering CD4 T-cells. nih.govnih.gov
Post-attachment inhibitors , like Ibalizumab, a monoclonal antibody that binds to the CD4 receptor after HIV has attached, preventing the virus from entering the cell. nih.gov
These emerging therapies offer new options for patients with limited treatment choices due to extensive drug resistance. medicalxpress.com
Table 2: Novel Antiretroviral Drug Classes and Examples
| Drug Class | Example(s) | Mechanism of Action |
| Capsid Inhibitors | Lenacapavir | Interferes with HIV capsid function |
| Maturation Inhibitors | GSK2838232 | Blocks final steps of HIV maturation |
| Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs) | Islatravir | Inhibits translocation and causes DNA chain termination |
| Attachment Inhibitors | Fostemsavir | Binds to viral gp120, preventing entry into CD4 cells |
| Post-attachment Inhibitors | Ibalizumab | Binds to CD4 receptor post-attachment, preventing viral entry |
Clinical Efficacy and Application Research
Lamivudine in HIV-1 Treatment Regimens
This compound (3TC) is a widely used nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV-1 infection. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate deoxycytidine triphosphate and is incorporated into viral DNA, causing chain termination and inhibiting HIV-1 reverse transcriptase.
Monotherapy Efficacy and Limitations
While this compound exhibits potent in vitro activity against HIV-1, its use as monotherapy for HIV-1 infection is generally not recommended due to the rapid emergence of drug resistance. Studies have shown that the HIV-1 reverse transcriptase can quickly develop the M184V mutation, which confers high-level resistance to this compound. scielo.org.za In the context of HIV, this compound monotherapy has been explored in specific situations, such as a "holding regimen" in children failing existing therapy, but studies indicate potential for immunological deterioration with this approach. scielo.org.za
Role in Combination Antiretroviral Therapy (cART/HAART)
This compound is a cornerstone of modern combination antiretroviral therapy (cART), also known as highly active antiretroviral therapy (HAART). nih.govwikipedia.orgnih.gov The principle of cART is to use multiple drugs that act on different stages of the viral life cycle to suppress viral replication effectively and prevent the development of drug resistance. wikipedia.orgfrontiersin.org this compound is typically used as part of an NRTI backbone, combined with other NRTIs and agents from different classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs). wikipedia.orgnih.govdovepress.com
This compound is a common component in both dual and triple therapy regimens for HIV-1. Historically, the addition of this compound to zidovudine-based regimens demonstrated improved outcomes in clinical trials like the CAESAR study, showing a significant reduction in disease progression or death. nih.gov
More recently, dual therapy regimens incorporating this compound with a potent second agent, such as an integrase inhibitor like dolutegravir (B560016), have shown promising results in clinical trials for treatment-naive individuals with certain characteristics, demonstrating non-inferior efficacy compared to standard triple therapy regimens. nih.govnih.govtci-thaijo.org Studies like GEMINI-1 and GEMINI-2 compared dolutegravir plus this compound to a triple regimen of dolutegravir, tenofovir (B777) disoproxil fumarate (B1241708), and emtricitabine (B123318), showing comparable efficacy at 48 and 96 weeks in treatment-naive adults with HIV-1 RNA ≤ 500,000 copies/mL. nih.govresearchgate.net Another trial, GARDEL, showed non-inferiority of a dual regimen of lopinavir/ritonavir plus this compound compared to triple therapy in treatment-naive adults. nih.govoup.com
Triple therapy regimens typically include two NRTIs (such as this compound and abacavir (B1662851) or tenofovir) plus a third active drug. This approach remains a standard of care and is highly effective in suppressing viral replication and restoring immune function. wikipedia.org
To improve patient adherence and reduce pill burden, this compound is available in several fixed-dose combination (FDC) tablets with other antiretroviral drugs. nih.govnih.gov Examples include combinations with abacavir (abacavir/lamivudine) and with abacavir and dolutegravir (dolutegravir/abacavir/lamivudine). dovepress.comnih.govnih.govtandfonline.com These FDCs have demonstrated comparable efficacy to their individual components administered separately and are widely used in clinical practice. nih.govnih.gov Another common FDC includes tenofovir, this compound, and dolutegravir, which has shown good viral suppression rates in real-world settings. ijhsr.org
Impact on Viral Load and CD4+ Cell Counts
A primary measure of the efficacy of this compound-containing regimens in HIV-1 treatment is their impact on plasma HIV-1 RNA levels (viral load) and CD4+ T cell counts. Effective cART regimens significantly reduce viral load to undetectable levels, which is associated with improved immune function and reduced risk of opportunistic infections and disease progression. nih.govwikipedia.org Studies have consistently shown that this compound-containing regimens lead to substantial decreases in viral load and significant increases in CD4+ cell counts. nih.govijhsr.orgtandfonline.comnih.gov For instance, in a study evaluating dolutegravir plus this compound in treatment-naive and experienced patients, high rates of viral suppression (<50 copies/mL) were observed at 48 weeks, accompanied by significant increases in CD4 counts. tandfonline.com Research has also demonstrated a strong correlation between the increases in CD4 cell count and reductions in HIV-1 RNA achieved with this compound treatment and the prediction of clinical benefit in terms of reduced progression to AIDS or death. nih.gov
This compound in Hepatitis B Virus (HBV) Treatment
This compound is also effective in the treatment of chronic hepatitis B virus (HBV) infection. It acts as an inhibitor of HBV reverse transcriptase, an enzyme essential for viral replication. nih.govoup.com
Clinical trials have demonstrated that this compound treatment can lead to significant suppression of HBV DNA, normalization of alanine (B10760859) aminotransferase (ALT) levels, improvement in liver histology, and seroconversion of hepatitis B e antigen (HBeAg). nih.govoup.commednexus.orgresearchgate.netmedsci.org For example, studies showed that this compound could suppress HBV replication in a high percentage of patients within weeks of starting therapy and was capable of suppressing histological damage. nih.gov A study in Asian patients with chronic HBV infection demonstrated reduced progression of liver fibrosis and enhanced HBeAg clearance after 12 months of this compound therapy. oup.com Another study showed that a high percentage of this compound-treated patients became HBV DNA negative after 12 weeks of treatment compared to placebo. mednexus.org
However, a significant limitation of this compound monotherapy for chronic HBV is the high rate of resistance development, particularly with prolonged treatment. nih.govelsevier.eselsevier.esxiahepublishing.comgutnliver.org Resistance mutations in the HBV polymerase gene, most commonly in the YMDD motif, can emerge, leading to virological breakthrough and potential disease progression. nih.govxiahepublishing.com Studies have shown that a substantial percentage of patients treated with this compound develop resistance within a few years. xiahepublishing.com
Due to the risk of resistance, current guidelines often recommend more potent antiviral agents with higher barriers to resistance, such as entecavir (B133710) or tenofovir, as preferred first-line therapies for chronic HBV. elsevier.esgutnliver.org However, this compound may still be used in certain contexts, particularly in resource-limited settings or as part of combination therapy, especially in HIV/HBV co-infected individuals where a regimen active against both viruses is required. nih.govoup.comnih.gov In co-infected patients, this compound is typically included as part of a cART regimen that also contains tenofovir, which provides potent activity against both HIV and HBV and has a higher barrier to resistance for HBV compared to this compound. nih.gov Studies in HIV/HBV co-infected individuals have shown that this compound-based cART can be efficacious for HBV treatment, particularly in those with lower baseline HBV DNA levels. nih.gov
Efficacy in Chronic Hepatitis B
This compound has demonstrated therapeutic effectiveness in suppressing HBV replication in immunocompetent patients with chronic hepatitis B infection. Studies have shown that it can rapidly and significantly suppress viral replication. One study indicated that this compound at a specific dosage suppressed HBV replication in up to 97% of patients within two weeks of initiating therapy and was also capable of suppressing histological damage nih.gov. After one year of treatment, significant reductions in viral replication and improvements in liver histology have been observed ej-med.org. Data from one study showed HBeAg loss and seroconversion rates of 32% and 17%, respectively, after one year of therapy ej-med.org. Extending treatment to two years further increased the HBeAg seroconversion rate from 17% to 27% ej-med.org. However, viral suppression is often effective only during the period of therapy, with most patients returning to their pretreatment condition upon discontinuation nih.gov. Viral resistance to this compound has also been observed nih.gov.
| Treatment Duration | HBeAg Loss Rate | HBeAg Seroconversion Rate |
| 1 Year | 32% | 17% |
| 2 Years | Not specified | 27% |
Prevention of HBV Reactivation in Specific Patient Populations (e.g., chemotherapy, transplantation)
This compound has been investigated for its role in preventing HBV reactivation in specific patient populations, particularly those undergoing chemotherapy or immunosuppressive therapy. HBV reactivation is a known complication in cancer patients receiving cytotoxic chemotherapy, potentially leading to liver damage nih.gov. Prophylactic this compound has been shown to reduce HBV reactivation in patients with hematologic malignancies undergoing high-dose chemotherapy and transplantation ascopubs.org.
In a prospective study involving lymphoma patients, administering this compound from the start of chemotherapy until one month after the end of chemotherapy prevented HBV reactivation in all but one patient out of 20 ascopubs.org. A case-control study comparing HBsAg-positive patients who received prophylactic this compound during chemotherapy with matched controls found no HBV reactivation in the prophylactic group, whereas it occurred in 36.8% of controls ascopubs.org. Another small retrospective study also reported no HBV reactivation in patients treated with prophylactic this compound ascopubs.org.
A meta-analysis comparing prophylactic entecavir and this compound in patients undergoing chemotherapy or immunosuppressive therapy indicated that entecavir was associated with a significantly lower risk of HBV reactivation (RR 0.29, 95% CI 0.17 to 0.52) and HBV-related hepatitis (RR 0.11, 95% CI 0.03 to 0.40) compared to this compound elsevier.es. Despite this, prophylactic this compound therapy is frequently used and recommended in some guidelines for preventing HBV reactivation elsevier.es. Studies have shown it to be effective in reducing the incidence of HBV reactivation, although prolonged use is strongly associated with the emergence of drug resistance elsevier.es.
| Study Type | Patient Population | This compound Group HBV Reactivation Rate | Control Group HBV Reactivation Rate |
| Prospective Study | Lymphoma patients undergoing chemotherapy | 5% (1 out of 20) | Not applicable |
| Case-Control Study | HBsAg-positive patients undergoing chemotherapy | 0% (0 out of 16) | 36.8% (7 out of 19) |
| Retrospective Study | Patients receiving prophylactic this compound | 0% (0 out of 13) | Not specified |
| Meta-analysis (vs Entecavir) | Patients undergoing chemotherapy/immunosuppression | Higher risk (RR 0.29) | Lower risk (Entecavir) |
Prevention of Mother-to-Infant HBV Transmission
Mother-to-child transmission (MTCT) is a significant mode of HBV transmission nih.gov. While immunoprophylaxis is used, infection can still occur in some infants, particularly those born to mothers with high viral loads nih.gov. Studies have demonstrated the efficacy of antiviral drugs like this compound in reducing the rate of HBV MTCT nih.gov.
A meta-analysis including 25 studies with a total of 2,667 pregnant women showed a significant difference in HBsAg seropositivity rates among infants born to mothers who received this compound compared to those who did not (RR= 16.97, 95% confidence interval 8.36–34.45) nih.govturkjgastroenterol.org. This suggests a substantial reduction in HBV transmission nih.govmdpi.com. The meta-analysis strongly suggests the use of this compound for preventing HBV vertical transmission in pregnant women who are carriers with HBV DNA levels greater than 106 copies/mL nih.govturkjgastroenterol.org. For women with lower viral loads, assessment on a case-by-case basis is suggested nih.govturkjgastroenterol.org.
An Australian observational study indicated that this compound, when initiated in the third trimester and discontinued (B1498344) after delivery, led to an average decrease in maternal viral load of 2.6 log10 IU/mL in mothers with baseline viral loads > 1.0 × 107 IU/mL mednexus.org. However, viral mutations and reduced this compound sensitivity were observed in a percentage of these mothers mednexus.org. This compound is generally considered to have a low resistance barrier, and newer antivirals like tenofovir are often preferred as first-line therapy for chronic hepatitis B due to lower resistance rates mednexus.org.
| Study Type | Number of Studies | Number of Pregnant Women | Outcome (Infant HBsAg Positivity) |
| Meta-analysis | 25 | 2,667 | Significant difference (RR=16.97) |
Research into Novel Applications and Therapeutic Repurposing
Potential in Alzheimer's Disease and Neurodegeneration
Preclinical and some observational evidence suggest that this compound may have efficacy in addressing senescence and inflammation, potentially through regulating transposition and the senescence-associated secretory phenotype (SASP) alzdiscovery.org. Increased transposition is thought to contribute to aging and age-related diseases, including neurodegeneration alzdiscovery.org. This compound's ability to inhibit transposition may be neuroprotective through mechanisms such as decreased gene deregulation, mutation, or duplication caused by transposons, and decreased SASP and type-1 interferon (IFN-1) response alzdiscovery.org.
A pilot study indicated that this compound could potentially be used to treat Alzheimer's disease, showing improvements in neurodegeneration and inflammation markers in patients with mild cognitive impairment after six months of treatment clinicaltrialsarena.comuthscsa.edubiggsinstitute.org. This study, which included 12 participants aged 52 to 83, was initially designed to assess safety and feasibility but revealed significant reductions in neurodegeneration markers and inflammation clinicaltrialsarena.comuthscsa.edubiggsinstitute.org. An ongoing study (NCT04552795) is further investigating this compound in patients with early Alzheimer's disease alzdiscovery.org.
Preclinical studies have also shown that this compound improves cognition in mouse models of aging and Down Syndrome, providing experimental evidence for the potential use of reverse transcriptase inhibitors in ameliorating cognitive impairment nih.gov.
Exploration in Other Viral Infections (e.g., SARS-CoV-2, Ebola)
This compound's antiviral properties have led to explorations of its potential against other viral infections, including SARS-CoV-2 and Ebola virus.
In the context of SARS-CoV-2, a retrospective study observed that patients with HBV infection receiving this compound treatment had a lower risk of SARS-CoV-2 infection. Approximately 2% of patients treated with this compound were diagnosed with COVID-19 compared to 48.4% of patients not treated with this antiviral tandfonline.com. This suggested that individuals with HBV treated with this compound might be less susceptible to SARS-CoV-2 infection, possibly due to structural similarities between some proteins in both viruses tandfonline.com.
Regarding Ebola virus, an international news agency reported in 2014 that some patients with Ebola virus disease in Liberia were treated with this compound, with a reported survival rate of 13 out of 15 patients plos.org. However, studies evaluating the anti-Ebola virus activity of this compound in various cell lines against wild-type EBOV variants found no discernable antiviral activity plos.orgnih.gov. At the maximum concentration tested, this compound showed low anti-EBOV activity under certain conditions but never achieved greater than 30% viral inhibition, and the activity was not consistently reproducible plos.org. A study evaluating this compound in a guinea pig model of EVD also found no survival benefit plos.org.
Anti-Cancer Mechanisms and Sensitization
This compound has shown potential in oncology, with research exploring its anti-cancer mechanisms and its ability to sensitize cancer cells to other therapies acs.org. Theoretical benefits of HIV drugs as anti-cancer therapies have been examined, particularly after observations that highly active retroviral therapies (HAART) could reduce the risk of HIV-related Kaposi's sarcoma alzdiscovery.org.
Studies suggest that this compound may exert anti-cancer effects by inducing necroptosis and DNA damage, stimulating the interferon gene (STING) pathway, and inhibiting mechanisms that contribute to cancer resistance acs.org. This compound's ability to induce necroptosis, a form of programmed cell death, may offer a therapeutic strategy for treatment-resistant cancers acs.org. It also appears to disrupt DNA repair mechanisms, potentially increasing cancer cell sensitivity to genotoxic stress, leading to apoptosis or senescence acs.org.
The exploration of this compound's impact on the STING pathway is another promising area, as activation of this pathway can enhance the immune system's ability to eliminate cancer cells acs.org. Additionally, this compound may interfere with telomerase reverse transcriptase (TERT), an enzyme involved in cellular aging and oncogenesis, potentially limiting telomere maintenance and reducing cancer cell survival acs.org.
In preclinical studies, this compound has demonstrated the ability to sensitize esophageal squamous cell carcinoma (ESCC) cell lines to radiation by increasing radiation-induced DNA damage and cell apoptosis, deregulating telomerase activity, and decreasing radiation-induced telomere shortening spandidos-publications.com. These findings support its potential as a radiosensitizing agent for esophageal squamous cell cancer spandidos-publications.com.
Structure Activity Relationship Sar Studies and Drug Design
Identification of Key Structural Moieties for Antiviral Activity
Lamivudine is a dideoxynucleoside cytosine analog. nih.gov Its antiviral activity is intrinsically linked to its structural components, which allow it to mimic natural nucleosides and effectively inhibit viral reverse transcriptase and HBV polymerase. The core structure of this compound features a cytosine base attached to a synthetic oxathiolane ring. nih.gov This oxathiolane ring is a key modification compared to the deoxyribose sugar found in natural nucleosides. The presence of a sulfur atom at the 3' position of the oxathiolane ring and the absence of a hydroxyl group at this position are critical for its mechanism of action as a chain terminator. nih.govdrugbank.com The (2R,5S) configuration of the oxathiolane ring is also a crucial structural feature that dictates its activity and favorable pharmacological profile, as discussed in detail in the stereochemistry section. nih.govnih.gov
Rational Design of this compound Analogues
The rational design of this compound analogues has focused on modifying specific parts of the molecule to improve antiviral potency, broaden the spectrum of activity, or overcome resistance. This process involves making targeted changes to the chemical structure based on the understanding of how this compound interacts with its viral targets.
Modification at Specific Positions (e.g., NH2 group at position 4)
Modifications to the cytosine base, particularly at the amino group at position 4, can influence the interaction with the target enzyme and affect antiviral activity. While specific detailed research findings on modifications solely at the NH2 group at position 4 of this compound were not extensively detailed in the provided search results, the general principle in nucleoside analog design is that alterations to the base can impact binding affinity and recognition by viral polymerases and cellular kinases necessary for phosphorylation. The cytosine moiety is essential for base pairing interactions within the enzyme active site.
Impact of Stereochemistry (L-(-)-enantiomer)
A critical aspect of this compound's SAR is its stereochemistry. This compound is the L-(-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine (3TC). nih.govresearchgate.net The discovery that the L-configuration could possess antiviral activity was a significant breakthrough in antiviral chemotherapy. researchgate.netnih.gov The L-(-)-enantiomer is primarily recognized and phosphorylated by intracellular kinases to its active triphosphate form. nih.gov Crucially, the L-configuration results in this compound triphosphate being a poor substrate for human DNA polymerases, including mitochondrial DNA polymerase, which contributes to a more favorable toxicity profile compared to some D-enantiomers. nih.gov The D-enantiomer of 3TC is substantially more toxic than the L-enantiomer. acs.org This stereoselectivity in enzyme recognition is a cornerstone of this compound's therapeutic utility.
Computational Approaches in SAR (e.g., Molecular Docking, Binding Energy Calculations)
Computational approaches, such as molecular docking and binding energy calculations, play a vital role in understanding the SAR of this compound and in the rational design of new analogues. These methods allow researchers to simulate the interaction between this compound or its analogues and the viral reverse transcriptase or polymerase enzyme at a molecular level.
Molecular docking studies can predict the preferred binding orientation (pose) of a ligand within the enzyme's active site and estimate the binding affinity. mdpi.com This provides insights into the key amino acid residues involved in interactions, such as hydrogen bonds and hydrophobic contacts. For example, molecular docking studies of this compound with the main protease of SARS-CoV-2 (though not its primary target, this demonstrates the computational approach) have shown interactions with specific amino acid residues and estimated binding energies. ejmo.orgaccscience.com
Binding energy calculations, often performed after molecular docking or through more advanced techniques like Molecular Dynamics (MD) simulations and MM/GBSA analysis, provide a quantitative estimate of the strength of the interaction between the ligand and the protein. mdpi.comacs.org These calculations can help explain observed differences in antiviral potency between different this compound analogues and guide the design of compounds with improved binding affinity. acs.org Computational studies can also be used to investigate the structural basis of resistance mutations, such as those in the YMDD motif of HBV polymerase, by analyzing their impact on this compound binding. asm.orgamegroups.orgpnas.org
These computational tools complement experimental SAR studies by providing a molecular-level understanding of drug-target interactions, facilitating the efficient design and prioritization of novel this compound analogues for synthesis and biological evaluation. ajuronline.orgresearchgate.net
Advanced Synthesis Methodologies
Enantioselective Synthesis Strategies
Enantioselective synthesis strategies aim to produce the desired enantiomer of lamivudine directly or to separate it from a racemic mixture. These methods are essential for improving the yield and purity of the active pharmaceutical ingredient. rsc.orgresearchgate.net
Resolution of Racemic Mixtures (e.g., Cocrystal Formation, Enzymatic Resolution)
Resolution of racemic mixtures involves separating the desired enantiomer from a mixture of equal parts of both enantiomers. This can be achieved through various techniques, including cocrystal formation and enzymatic resolution.
Cocrystal formation has been reported as an effective method for the large-scale synthesis of this compound with high enantiomeric purity. One such method involves the formation of a cocrystal between racemic this compound and (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL]. This process selectively forms a cocrystal with the cis-(-)-enantiomer, leaving the other isomers in solution. acs.orgacs.org this compound with an enantiomeric excess (ee) of over 99.9% has been obtained using this method. acs.org Interestingly, only the cis-(-) and trans-(-) isomers of this compound were observed to form cocrystals with (S)-BINOL. acs.org The cocrystal formation with (S)-BINOL allows for the separation of the desired cis-(-)-lamivudine from the racemic mixture. google.com
Enzymatic resolution utilizes enzymes to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for its separation. Enzymatic resolution of oxathiolane propionate (B1217596) derivatives has been explored for the enantioselective synthesis of this compound. asianpubs.orgnih.gov For instance, the use of Mucor miehei lipase (B570770) has been reported for the enzymatic resolution of oxathiolane propionate, yielding an enantiomerically-enriched residual substrate that can be converted to this compound. asianpubs.orgnih.gov Another approach involves the enantioselective deamination of 2'-deoxy-3'-thiacytidine using cytidine (B196190) deaminase to obtain optically pure this compound. asianpubs.org Whole-cell catalysis using Klebsiella oxytoca has also demonstrated high enantioselectivity (99.9% ee) in the resolution of a racemic mixture at optimized conditions (30 °C, pH 7.0, 1.5 g/L substrate concentration). nih.govresearchgate.net This enzymatic method conducted in a single-phase aqueous system aligns with green chemistry principles. nih.govresearchgate.net
Asymmetric Synthesis Approaches
Asymmetric synthesis involves designing a synthetic route that inherently favors the formation of one specific enantiomer. This can be achieved using chiral catalysts, chiral auxiliaries, or other stereoselective transformations.
Asymmetric synthesis approaches to this compound often focus on the stereoselective construction of the 1,3-oxathiolane (B1218472) core. One strategy involves the use of chiral auxiliaries, such as L-menthol, in the synthesis of oxathiolane intermediates. researchgate.netgoogle.com For example, the reaction of L-menthyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) dimer can lead to the formation of cis-(+/-) isomers of a 5-hydroxy oxathiolane carboxylic acid ester, which can then be further processed. google.com
Enzyme-catalyzed dynamic kinetic resolution (DKR) represents an efficient asymmetric synthesis approach. A three-step asymmetric synthesis of this compound utilizing a surfactant-treated subtilisin Carlsberg-catalyzed DKR protocol has been reported. rsc.orgresearchgate.netnih.gov This method allows for the synthesis of the key enantioenriched 1,3-oxathiolane structure from achiral starting materials with good yield and enantiopurity. rsc.org The stereochemistry of the oxathiolane intermediate can be controlled by using different enzymes, allowing access to either this compound or its enantiomer. rsc.org Candida antarctica lipase B (CAL B) has also been shown to catalyze the formation of the enantiomer of the intermediate produced by subtilisin Carlsberg. rsc.orgresearchgate.net
Another approach involves the stereoselective coupling of a nucleobase with an oxathiolane sugar intermediate using Lewis acids. nih.gov Stannic chloride, for instance, has been used to favor the formation of the β-anomer when coupling an anomeric mixture with silylated cytosine. nih.gov The use of a lactic acid derivative as a chiral auxiliary has also been explored to control the stereochemistry during the coupling step. acs.orgresearchgate.net
Process Optimization for Large-Scale Production
Optimizing the synthetic process for large-scale production of this compound involves improving efficiency, reducing costs, and minimizing environmental impact. This includes implementing green chemistry principles and developing efficient routes for synthesizing key intermediates. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this translates to using environmentally benign solvents, reducing waste, and employing more efficient catalytic methods.
Enzymatic resolutions conducted in aqueous systems, such as the Klebsiella oxytoca-catalyzed resolution, are considered green chemistry approaches. nih.govresearchgate.net The development of solvent-free or catalyst-free reactions for the synthesis of key intermediates also aligns with green chemistry principles. researchgate.netresearchgate.net For example, a greener procedure for acetylation using NaHCO3 instead of pyridine (B92270) has been developed. researchgate.netresearchgate.net Continuous flow synthesis is another approach that can offer environmental benefits compared to batch processes, potentially leading to improved yields and efficiency. researchgate.netresearchgate.net
The use of less hazardous and readily available reagents is a key aspect of developing more economical and environmentally friendly processes. google.com
Development of Efficient Intermediate Synthesis
One approach involves the synthesis of the oxathiolane intermediate from acyclic precursors using sulfenyl chloride chemistry, starting from inexpensive materials like chloroacetic acid, vinyl acetate, sodium thiosulfate, and water. researchgate.netacs.org Another route involves the reaction of L-menthyl glyoxylate with mercaptoacetaldehyde dimer to form the oxathiolane nucleus. asianpubs.orggoogle.com Optimization of reaction conditions, such as reaction time, solvent, and vacuum tightness, can significantly increase the yield of intermediates like oxoethanoic acid menthol (B31143) ester. google.comgoogle.com
The focus on using low-cost, widely available starting materials (supply-centered synthesis) and developing routes with fewer steps contributes to the efficiency and economic viability of large-scale this compound production. acs.orgacs.org Strategies that minimize the loss of molecular weight during intermediate synthesis also increase material throughput and reduce costs. acs.org
Interactions with Other Agents in Research Contexts
Drug-Drug Interaction Studies
Understanding the interactions between lamivudine and other drugs is paramount in optimizing therapeutic outcomes. These interactions can alter the pharmacokinetic and pharmacodynamic properties of the involved agents, potentially impacting their efficacy.
This compound's pharmacokinetic profile can be influenced by co-administered drugs, primarily affecting its absorption and elimination. One of the most well-documented interactions is with trimethoprim (B1683648), a component of co-trimoxazole. Co-administration of trimethoprim/sulfamethoxazole has been shown to increase the area under the plasma concentration-time curve (AUC) of this compound by approximately 43% and decrease its renal clearance by about 35%. drugs.comhiv-druginteractions.org This interaction is attributed to the competitive inhibition of renal tubular secretion of this compound by trimethoprim. drugs.comnih.gov However, this interaction is generally not considered clinically significant in patients with normal renal function. drugs.comhiv-druginteractions.org
In contrast, no clinically significant pharmacokinetic alterations have been observed when this compound is co-administered with zidovudine (B1683550) or interferon-alpha. nih.govfda.govfda.gov A study involving HIV-infected patients showed no clinically relevant changes in the pharmacokinetics of abacavir (B1662851) when combined with this compound and zidovudine. This compound exposure (AUC) saw a minor decrease of 15%, while zidovudine exposure (AUC) had a slight increase of 10%, neither of which were deemed clinically significant. hiv-druginteractions.org
The excipient sorbitol, often found in liquid oral formulations, has been shown to have a dose-dependent effect on this compound's pharmacokinetics. Co-administration of sorbitol can lead to a significant reduction in this compound's bioavailability. nih.govdrugs.comnih.govhiv-druginteractions.org Studies have demonstrated that increasing doses of sorbitol result in decreased maximum concentration (Cmax) and AUC of this compound, suggesting an absorption-based interaction. nih.govnih.gov
While systemic exposure to this compound is not significantly altered by food intake, the rate of absorption can be slowed. nih.govnih.gov
Table 1: Summary of Pharmacokinetic Interactions with this compound
| Co-administered Agent | Effect on this compound Pharmacokinetics | Mechanism of Interaction | Clinical Significance |
|---|---|---|---|
| Trimethoprim/Sulfamethoxazole | ↑ AUC (~43%), ↓ Renal Clearance (~35%) drugs.comhiv-druginteractions.org | Competitive inhibition of renal tubular secretion by trimethoprim drugs.comnih.gov | Not considered clinically significant in patients with normal renal function drugs.comhiv-druginteractions.org |
| Zidovudine | No clinically significant interaction fda.gov | N/A | None |
| Interferon-alpha | No significant pharmacokinetic interaction nih.govfda.gov | N/A | None |
| Sorbitol | ↓ Cmax (dose-dependent), ↓ AUC (dose-dependent) nih.govdrugs.comnih.govhiv-druginteractions.org | Reduced absorption nih.gov | Avoid co-administration when possible; may require more frequent viral load monitoring drugs.com |
| Food | Slows rate of absorption, no significant change in overall exposure (AUC) nih.govnih.gov | Delayed gastric emptying | Can be taken with or without food nih.gov |
This compound is a known substrate for several renal drug transporters, including the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion proteins MATE1 and MATE2-K. researchgate.netnih.gov These transporters play a crucial role in the renal secretion of this compound. nih.gov Inhibition of these transporters by other drugs can lead to decreased renal clearance and increased plasma concentrations of this compound.
Trimethoprim is a notable inhibitor of these transporters. researchgate.nethiv-druginteractions.org Research has shown that trimethoprim inhibits OCT2- and MATE2-K-mediated uptake of this compound with IC₅₀ values of 13.2 μM and 0.66 μM, respectively. researchgate.netnih.gov Furthermore, trimethoprim inhibited the transcellular transport of this compound in cells double-transfected with OCT2 and MATE1 with an IC₅₀ value of 6.9 μM. researchgate.netnih.gov Carvedilol has been identified as a potent inhibitor of OCT2, with an inhibition of 96.3% at a concentration of 15 μM. researchgate.netnih.gov
Table 2: Inhibition of this compound Transport by Co-administered Drugs
| Inhibitor | Transporter | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Trimethoprim | OCT2 | 13.2 | researchgate.netnih.gov |
| MATE2-K | 0.66 | researchgate.netnih.gov | |
| Carvedilol | OCT2 | - (96.3% inhibition at 15 μM) | researchgate.netnih.gov |
Synergistic and Antagonistic Effects in Combination Therapies
This compound is a cornerstone of combination antiretroviral therapy, and its efficacy is often enhanced when used with other antiviral agents. In the context of Hepatitis B Virus (HBV) infection, combination therapy with this compound and alpha interferon has been investigated. One randomized controlled trial in patients with HBeAg-positive chronic hepatitis B found that the HBeAg seroconversion rate at 52 weeks was 29% for the combination therapy, compared to 19% for interferon monotherapy and 18% for this compound monotherapy. nih.gov Another study in non-responder patients with anti-HBe-positive chronic hepatitis B showed that at the end of a 12-month treatment period, HBV DNA negativity was achieved in 88% of patients receiving this compound plus interferon, compared to 99% with this compound alone and 55% with interferon alone. wjgnet.com However, six months after treatment cessation, the sustained response was higher in the combination group (44%) than in the this compound (33%) or interferon (25%) monotherapy groups, suggesting a more durable benefit. wjgnet.com
For HIV/HBV co-infected patients, the combination of this compound and tenofovir (B777) has demonstrated superior antiviral activity compared to this compound monotherapy. natap.orgnih.govutmb.edu Simultaneous initiation of this compound and tenofovir appears to suppress HBV DNA more effectively than adding tenofovir to a failing this compound regimen. nih.govutmb.edu Studies have shown that combination therapy with tenofovir and this compound leads to a significantly greater reduction in HBV viral load compared to this compound alone in treatment-naive patients. natap.org
In the treatment of HIV-1, the combination of this compound and zidovudine has been a standard of care. The development of the M184V mutation, which confers resistance to this compound, has been observed to restore susceptibility to zidovudine in zidovudine-resistant viral strains, indicating a synergistic interaction. medpath.com
Influence of Co-administered Substances on this compound Efficacy
The efficacy of this compound can be influenced by co-administered substances that affect its absorption and bioavailability. As previously mentioned, the presence of sorbitol in oral liquid formulations can significantly decrease this compound exposure in a dose-dependent manner. nih.govdrugs.comnih.govhiv-druginteractions.org This reduction in bioavailability may compromise the therapeutic efficacy of this compound, potentially leading to lower rates of virologic suppression and an increased risk of developing viral resistance, particularly in pediatric patients receiving oral solutions. fda.gov
Pharmacogenomics and Personalized Medicine Research
Genetic Polymorphisms Influencing Lamivudine Disposition
This compound is primarily eliminated unchanged by the kidneys, with active tubular secretion being a key pathway smpdb.caeuropa.euhiv-druginteractions.org. This process involves several transporter proteins. This compound is actively transported out of cells by efflux transporters including ABCB1, ABCC1, ABCC2, ABCC3, ABCC4, and ABCG2 smpdb.capharmgkb.org. It is also taken up into cells by influx transporters such as SLC22A1 (OCT1), SLC22A2 (OCT2), and SLC22A3 (OCT3) smpdb.caasm.org.
Genetic polymorphisms in genes encoding these transporters have been investigated for their potential influence on this compound disposition.
Organic Cation Transporters (OCTs): SLC22A1 (OCT1), SLC22A2 (OCT2), and SLC22A3 (OCT3) are involved in this compound uptake into cells smpdb.caasm.org. OCT1 is expressed in the liver and may play a role in hepatic disposition, although hepatic elimination of this compound is minor europa.eumdpi.com. OCT2 is involved in the active renal secretion of this compound europa.euresearchgate.net. Studies have explored the impact of SLC22A2 genetic polymorphisms, though results have been controversial, with some in vitro studies suggesting reduced uptake of this compound by certain variants, while others did not find such effects nih.gov. Clinical data suggest associations between SLC22A2 variants and the disposition and response of other drugs like metformin (B114582) and cisplatin (B142131) toxicity, highlighting the potential relevance of this transporter family nih.gov.
ATP-Binding Cassette (ABC) Transporters: These efflux transporters are involved in transporting this compound out of cells smpdb.capharmgkb.org.
ABCG2 (BCRP): this compound has been shown to be an in vitro substrate of ABCG2 nih.gov. However, studies in healthy subjects found that known functional variants of ABCG2 (Q141K, V12M, and Q126X) did not significantly influence this compound disposition asm.orgnih.gov.
ABCC2 (MRP2): ABCC2 is another efflux transporter that can transport this compound smpdb.ca. Polymorphisms in ABCC2 have been investigated. One study identified an ABCC2 SNP associated with this compound triphosphate concentrations in peripheral blood mononuclear cells (PBMCs) in individuals with HIV/HBV coinfection asm.org.
ABCC4 (MRP4): A pilot study in HIV-infected adults reported an association between the MRP4 (T4131G) polymorphism and elevated this compound triphosphate concentrations pharmgkb.orgpharmgkb.org.
Deoxycytidine Kinase (dCK): this compound is an intracellularly phosphorylated to its active triphosphate form by kinases, with deoxycytidine kinase (dCK) being the initial and most important enzyme smpdb.caajol.info. Pharmacogenetic studies on this compound have included polymorphisms in the dCK enzyme, particularly in HIV-positive individuals and those with chronic hepatitis B ajol.info. However, these studies have largely failed to show a relationship between dCK polymorphisms and treatment success based on viral load or CD4+ count ajol.info.
The influence of genetic variation on this compound disposition can contribute to interindividual variability in drug exposure and potentially impact clinical outcomes nih.govresearchgate.net. Further in vivo studies are needed to fully evaluate the impact of drug transporter pharmacogenetics on this compound disposition nih.gov.
Biomarkers for Response and Toxicity Prediction
Identifying biomarkers that can predict this compound treatment response and potential toxicity is an active area of research. These biomarkers can include genetic variants (as discussed above) as well as other molecular or clinical markers.
Response Prediction:
Viral Markers: In the context of chronic hepatitis B (CHB), serum hepatitis B surface antigen (HBsAg) levels have been shown to correlate with intrahepatic HBV DNA and are strong predictors of response to treatment, including this compound viralhepatitisjournal.org. A reduction in HBsAg levels indicates the induction of immune control viralhepatitisjournal.org. HBsAg levels have been found to predict good response to pegylated-interferon and this compound treatment more effectively than HBV DNA levels viralhepatitisjournal.org. Hepatitis B core-related antigen (HBcrAg) levels may also provide prognostic information, with high end-of-treatment HBcrAg levels predicting relapse after nucleoside analogue discontinuation viralhepatitisjournal.org.
Clinical and Baseline Factors: Studies in HBeAg-positive CHB patients treated with this compound monotherapy have identified baseline factors associated with treatment response (HBeAg seroconversion). An individual prediction model (IPM) incorporating factors such as age, baseline alanine (B10760859) aminotransferase (ALT) level, and baseline HBV DNA level has been developed to predict the probability of HBeAg seroconversion nih.gov.
Table 1: Predictors of HBeAg Seroconversion in CHB Patients on this compound Monotherapy
| Factor | Association with HBeAg Seroconversion (Multivariate Analysis) |
| Age | Inverse (OR = 0.974, P < 0.001) nih.gov |
| Baseline ALT Level | Positive (OR = 1.001, P = 0.014) nih.gov |
| Baseline HBV DNA Level | Inverse (OR = 0.749, P < 0.001) nih.gov |
Immunological Markers: In HIV treatment, immune recovery is often monitored using markers like CD4+ and CD8+ T cell counts and the CD4/CD8 ratio frontiersin.orgmdpi.com. While complete immune restoration is traditionally associated with triple-drug regimens, studies comparing dual therapy with dolutegravir (B560016) and this compound to triple therapy have found similar CD4/CD8 dynamics frontiersin.orgmdpi.com. Factors such as a history of AIDS and older age have been identified as potential limiting factors in achieving immunological improvement with dolutegravir plus this compound mdpi.com.
Viral Resistance Mutations: The development of resistance-associated mutations (RAMs) in the HBV polymerase gene is a significant factor in this compound treatment failure in CHB frontiersin.orgamegroups.org. Specific mutations like rtL180M and rtM204V are well-known to confer resistance to this compound frontiersin.orgscielo.br. Monitoring for the presence of these mutations is crucial for predicting treatment response and guiding therapeutic decisions, particularly in HIV/HBV co-infected patients frontiersin.org.
Toxicity Prediction:
Genetic Markers: As mentioned in Section 9.1, certain genetic polymorphisms in transporters like MRP4 may be associated with elevated intracellular this compound triphosphate concentrations, which could potentially be linked to toxicity pharmgkb.orgpharmgkb.org. However, the direct link between these genetic variations and specific this compound-related toxicities requires further investigation.
While progress has been made in identifying potential pharmacogenomic markers and biomarkers for this compound response and toxicity, the clinical application of this knowledge for personalized medicine is still evolving researchgate.net. Further research is needed to validate these findings in larger and diverse populations and to establish clear guidelines for genotype-informed prescribing and monitoring researchgate.net.
Future Directions and Emerging Research Areas
Exploration of Lamivudine in Combination with Emerging Antivirals
Combination therapy is a critical strategy in managing viral infections like HIV and HBV, aiming for enhanced efficacy, reduced toxicity, and a higher barrier to resistance nih.govntnu.no. This compound continues to be explored in combination with newer and emerging antivirals, particularly in the context of simplified regimens and long-acting formulations. For HIV, the combination of dolutegravir (B560016) and this compound (Dovato) represents a significant advancement as a two-drug regimen, demonstrating comparable efficacy to three-drug regimens in treatment-naïve and virologically suppressed individuals nih.govpatsnap.comviivhealthcare.com. This combination leverages the high resistance barrier of dolutegravir to compensate for this compound's lower barrier nih.govpatsnap.com.
Refinement of Resistance Management Strategies
Managing resistance remains a critical challenge with this compound due to the ease with which HBV and HIV can develop mutations in the reverse transcriptase gene, particularly the YMDD motif, that confer resistance nih.govasm.org. Future strategies for managing this compound resistance involve both preventing its emergence and effectively treating resistant strains. Current guidelines recommend using agents with a high genetic barrier to resistance, such as entecavir (B133710) or tenofovir (B777), as first-line therapy to minimize the risk of resistance development ej-med.orgscielo.org.zamdpi.com.
For patients who have developed this compound resistance, switching to or adding a drug with activity against the resistant strain is necessary ej-med.orgscielo.org.za. Tenofovir is effective against this compound-resistant HBV and is recommended as a treatment option ej-med.orgscielo.org.zae-cmh.org. The sequential use of different nucleos(t)ide analogs can, however, increase the risk of developing further resistance, underscoring the need for careful treatment sequencing and monitoring scielo.org.za. Future research aims to refine these strategies, potentially through the development of novel agents active against resistant strains or through optimized combination regimens that suppress viral replication more effectively and prevent the selection of resistant mutants asm.org. Understanding the impact of amino acid changes outside the primary resistance motifs on drug susceptibility is also crucial for developing future testing and treatment strategies asm.org.
Further Investigation into Novel Therapeutic Applications
Beyond its established uses in HIV and HBV, this compound's mechanism of action as a reverse transcriptase inhibitor and its interaction with host cellular processes suggest potential for novel therapeutic applications. Recent research has explored the potential of this compound in treating diabetic macular edema (DME). A study indicated that this compound could improve vision in patients with DME, potentially by blocking inflammasomes ophthalmologytimes.com. This suggests a novel application unrelated to its antiviral activity against HIV or HBV. Further investigation into this and other potential off-label uses could reveal new therapeutic avenues for this compound or its derivatives nih.gov. The development of modified versions, such as the safer version of this compound called K9 being investigated for DME, highlights the potential to adapt existing compounds for new indications while mitigating potential side effects ophthalmologytimes.com.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for validating analytical methods to quantify lamivudine in combination therapies (e.g., with zidovudine)?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with UV detection, optimizing parameters like mobile phase composition (e.g., phosphate buffer:acetonitrile, 70:30 v/v), pH (3.0–5.0), and flow rate (1.0 mL/min). Validate robustness by testing variations in these parameters (e.g., ±10% mobile phase ratio) and calculating %RSD (<2% indicates reliability) .
- Data Handling : Include comparative tables for retention times, peak areas, and recovery rates for this compound and co-administered drugs. Report results using ICH Q2(R1) guidelines .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound post-bariatric surgery?
- Study Design : Use longitudinal cohort studies with matched controls (pre- and post-surgery). Measure plasma concentrations at fixed intervals (e.g., trough levels at 12/24 hours) and adjust for variables like body mass index (BMI) and renal function.
- Data Interpretation : Compare post-surgical this compound exposure (Cmax, AUC) to reference ranges in non-surgical populations. Highlight discrepancies (e.g., 2.5-fold increases in post-SG concentrations) and clinical implications (e.g., dose adjustments) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures : Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods for powder handling to avoid inhalation (P260, P271). Document skin irritation risks (H315) and emergency procedures (e.g., eye flushing with water for 15 minutes) .
Advanced Research Questions
Q. How do computational models (e.g., UV–visible spectral predictions) compare with experimental data for this compound, and how can discrepancies be resolved?
- Methodology : Use density functional theory (DFT) for frequency predictions. Validate against experimental IR spectra by calculating % error (range: −24.26% to 18.89%) and regression analysis (R² ≥ 0.970).
- Contradiction Analysis : Investigate outliers via sensitivity testing (e.g., solvent effects, functional group interactions). Tabulate deviations in functional group frequencies (e.g., C=O stretches) and refine computational parameters .
Q. What adaptive Bayesian optimization (AdBO) strategies improve this compound crystallization efficiency compared to traditional DoE approaches?
- Experimental Workflow : Implement AdBO to iteratively select supersaturation levels and temperatures that maximize nucleation/growth rates. Compare material usage and time-to-target kinetics with DoE.
- Results : AdBO reduces material consumption by 5-fold for slow-kinetic compounds like this compound. Include tables comparing induction times (e.g., 120 vs. 600 minutes) and nucleation rates under AdBO vs. DoE .
Q. How can mixed-methods research address contradictions in this compound’s efficacy across diverse patient populations (e.g., pediatrics vs. post-bariatric adults)?
- Quantitative Component : Conduct meta-analyses of viral load suppression rates (e.g., 95% in pediatric cohorts vs. 85% in post-RYGB adults). Use logistic regression to adjust for covariates (e.g., adherence, pharmacokinetic variability).
- Qualitative Component : Perform semi-structured interviews to explore barriers to adherence (e.g., dosing frequency, side effects). Triangulate findings with quantitative data to propose tailored regimens .
Q. What statistical frameworks are optimal for analyzing this compound’s long-term resistance profiles in HIV/HBV co-infected cohorts?
- Approach : Use Cox proportional hazards models to assess time-to-resistance, adjusting for covariates (e.g., baseline viral load, CD4 counts). Include Kaplan-Meier curves for resistance-free survival.
- Data Challenges : Address censoring (e.g., lost follow-ups) and competing risks (e.g., mortality). Validate models with bootstrapping (1,000 iterations) .
Methodological Resources
- Analytical Validation : Reference ICH guidelines for precision, accuracy, and robustness .
- Computational Modeling : Use Gaussian 16 or similar software for DFT-based spectral predictions .
- Clinical Study Design : Align with CONSORT guidelines for randomized trials or STROBE for observational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
